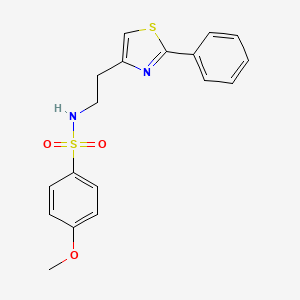

3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In

Applications De Recherche Scientifique

Efficient Synthesis and Catalytic Activity

Murugesan, Gengan, and Lin (2017) developed a new titanium nanomaterial-based sulfonic acid catalyst for the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via the Claisen–Schmidt reaction. This method is highlighted for its high yield, simple methodology, short reaction time, and cost-effectiveness, potentially making it viable for large-scale production. The research also included molecular docking studies with bovine serum albumin (BSA), indicating potential biological applications (Murugesan, Gengan, & Lin, 2017).

Antimicrobial Activity of Sulfone Derivatives

Patel, Morja, Chauhan, and Chikhalia (2021) synthesized a novel series of quinoline derivatives incorporating cyclopropyl ring and sulfone linkage. These compounds demonstrated potent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The study emphasizes eco-friendly synthesis and significant biological activity, underscoring the importance of structural elements in determining bioactivity (Patel et al., 2021).

Green Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives

Another study by Murugesan, Gengan, and Krishnan (2016) highlighted the green synthesis of piperazinyl-quinolinyl pyran derivatives using a nanocrystalline titania-based sulfonic acid material as a catalyst. This work presents an environmentally friendly and efficient approach to synthesizing compounds with potential biological applications, with the added benefit of catalyst recyclability (Murugesan, Gengan, & Krishnan, 2016).

Synthetic Approaches and Biological Implications

Further research delves into the synthesis of quinoline derivatives and their metabolites, revealing insights into their structural and optical properties, chemical stability, and potential for anticancer activities. Studies by Mizuno et al. (2006), Zeyada et al. (2016), and Korcz et al. (2018) demonstrate various synthetic routes and applications of these compounds, ranging from materials science to potential therapeutic agents against cancer (Mizuno et al., 2006), (Zeyada, El-Nahass, & El-Shabaan, 2016), (Korcz et al., 2018).

Propriétés

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-2-21-12-14-23(15-13-21)33(31,32)26-20-28-25-11-7-6-10-24(25)27(26)30-18-16-29(17-19-30)22-8-4-3-5-9-22/h3-15,20H,2,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRWLLPNNSZCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

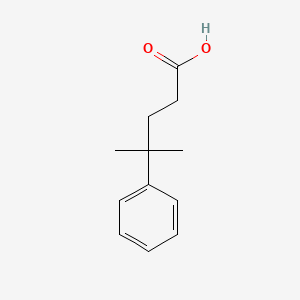

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)

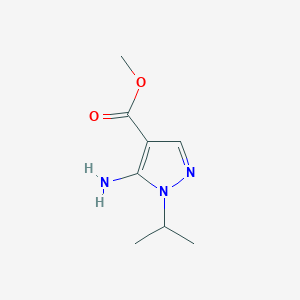

![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)

![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)

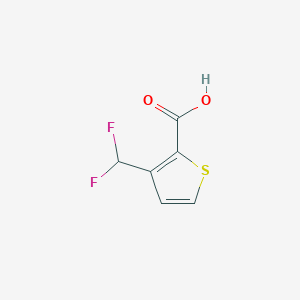

![3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2668929.png)